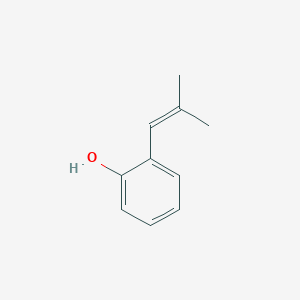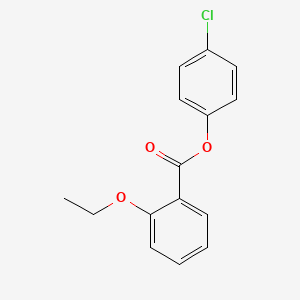
Pyridine, 2,2'-(1,4-butanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,2’-(1,4-butanediyl)bis- is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two pyridine rings connected by a butanediyl linker. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,2’-(1,4-butanediyl)bis- typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, where pyridine boronic acid is reacted with a halogenated pyridine in the presence of a palladium catalyst . Another method involves the Stille coupling, which uses organotin compounds as intermediates . These reactions are usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of Pyridine, 2,2’-(1,4-butanediyl)bis- often employs continuous flow reactors to ensure high yield and purity. The use of homogeneous and heterogeneous catalysts in these reactors allows for efficient and scalable production . Additionally, the reaction conditions are optimized to minimize by-products and enhance the overall efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2,2’-(1,4-butanediyl)bis- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
Pyridine, 2,2’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridine, 2,2’-(1,4-butanediyl)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination leads to the formation of stable complexes that can exhibit various catalytic, magnetic, and electronic properties . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2,6-dicarboxylic acid: Another pyridine derivative with carboxylate groups that can form metal-organic frameworks.
1,1’-(1,4-butanediyl)bis(imidazole): A similar compound with imidazole rings instead of pyridine, used in the construction of coordination polymers.
Uniqueness
Pyridine, 2,2’-(1,4-butanediyl)bis- is unique due to its flexible butanediyl linker, which allows for the formation of diverse and structurally complex metal-organic frameworks.
Propriétés
Numéro CAS |
1620-03-7 |
|---|---|
Formule moléculaire |
C14H16N2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
2-(4-pyridin-2-ylbutyl)pyridine |
InChI |
InChI=1S/C14H16N2/c1(7-13-9-3-5-11-15-13)2-8-14-10-4-6-12-16-14/h3-6,9-12H,1-2,7-8H2 |
Clé InChI |
LCDMOYIZFIQLRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CCCCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


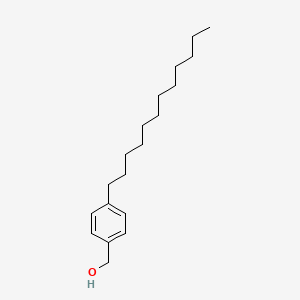

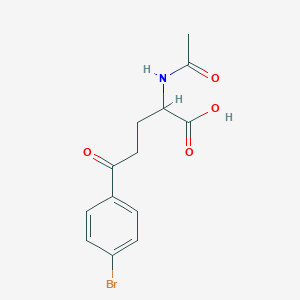
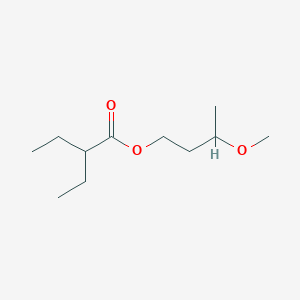
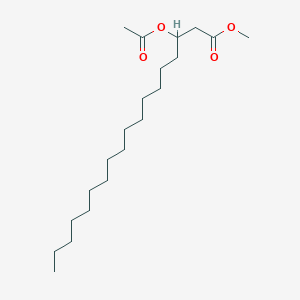

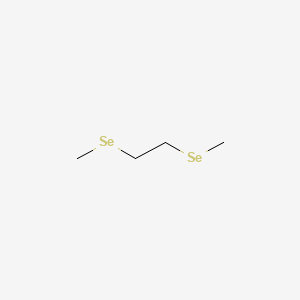

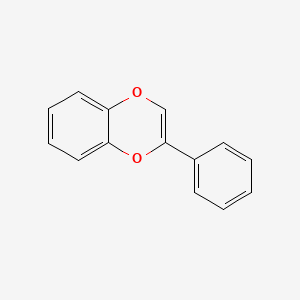
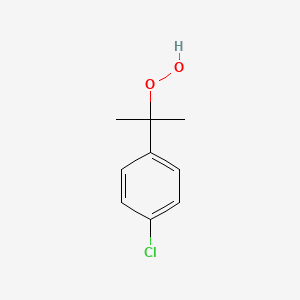

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
